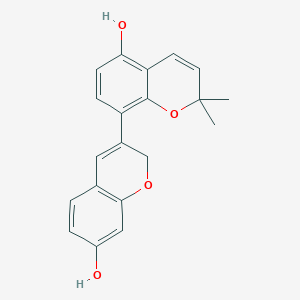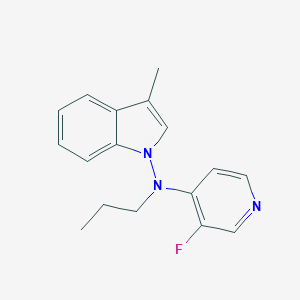![molecular formula C10H12F3NO B049226 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine CAS No. 113896-91-6](/img/structure/B49226.png)
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, also known as TFPAP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. TFPAP is a primary amine that contains a trifluoromethyl group, making it a unique compound with interesting properties. In
Mécanisme D'action
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine acts as a chiral auxiliary in various reactions, allowing for the synthesis of chiral compounds. The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is believed to play a role in the selectivity of the reaction, as it can interact with other molecules through hydrogen bonding and other interactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. However, it has been reported to have low toxicity and has been used in various experiments without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds. It has also been reported to have low toxicity, making it a safer alternative to other chemicals. However, one limitation of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is its cost, as it is a relatively expensive compound.
Orientations Futures
There are several future directions for research on 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. One potential area of research is the development of new synthetic methods for 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, which could lead to more efficient and cost-effective production. Additionally, further studies on the mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine could lead to a better understanding of its selectivity in various reactions. Finally, 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine could be studied for its potential use in the synthesis of new drugs and other compounds with biological activity.
Conclusion:
In conclusion, 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is a unique chemical compound that has gained attention in scientific research for its potential use in various applications. Its ability to act as a chiral auxiliary has made it a valuable tool in the synthesis of chiral compounds, and it has been used in various experiments without adverse effects. While there is still much to be learned about 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, its potential for use in future research is promising.
Méthodes De Synthèse
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine involves the reaction of 3-(Trifluoromethyl)phenol with 3-bromopropionitrile in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to form 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. This method has been reported in the literature and has been used to synthesize 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine for various applications.
Applications De Recherche Scientifique
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine has been studied for its potential use in the synthesis of chiral compounds. It has been used as a chiral auxiliary in the asymmetric synthesis of various compounds, including amino acids, alcohols, and carboxylic acids. 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine has also been used in the enantioselective reduction of ketones and imines.
Propriétés
Numéro CAS |
113896-91-6 |
|---|---|
Nom du produit |
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine |
Formule moléculaire |
C10H12F3NO |
Poids moléculaire |
219.2 g/mol |
Nom IUPAC |
3-[3-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7H,2,5-6,14H2 |
Clé InChI |
JWKPIZCJXBSQKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCN)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)OCCCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



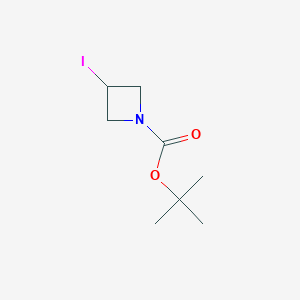
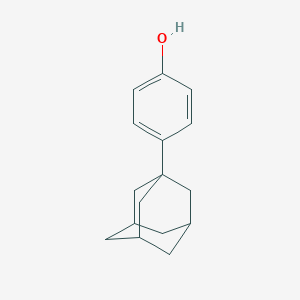
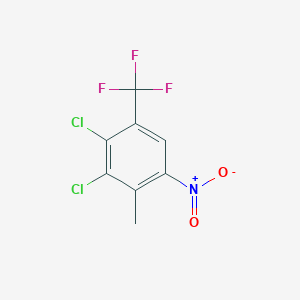
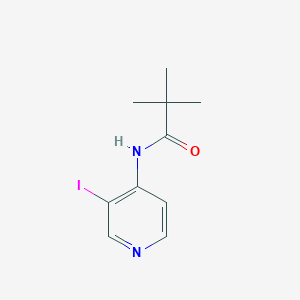
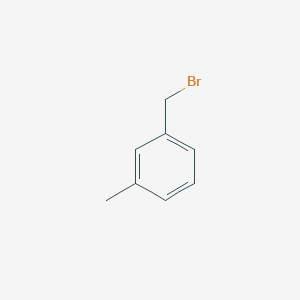
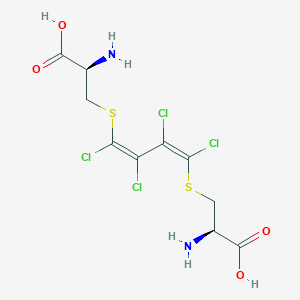
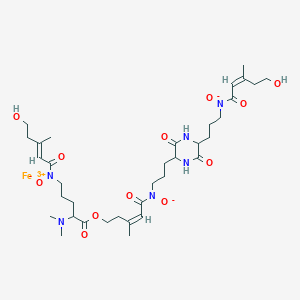
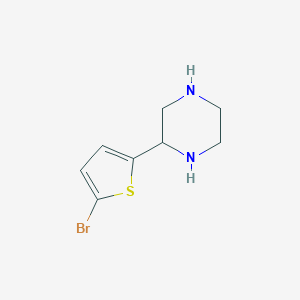

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
